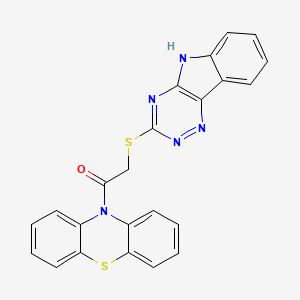

1-Phenothiazin-10-yl-2-(9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-ethanone

Description

Properties

IUPAC Name |

1-phenothiazin-10-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N5OS2/c29-20(28-16-9-3-5-11-18(16)31-19-12-6-4-10-17(19)28)13-30-23-25-22-21(26-27-23)14-7-1-2-8-15(14)24-22/h1-12H,13H2,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLJAIDJPMAGGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Phenothiazin-10-yl-2-(9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-ethanone involves several steps. The synthetic route typically includes the following steps:

Formation of the phenothiazine core: This step involves the cyclization of appropriate precursors under specific conditions to form the phenothiazine structure.

Introduction of the ethanone group: The ethanone group is introduced through a series of reactions, including oxidation and substitution reactions.

Attachment of the tetraaza-fluorenylsulfanyl group: This step involves the reaction of the phenothiazine derivative with a suitable tetraaza-fluorenylsulfanyl precursor under controlled conditions

Chemical Reactions Analysis

1-Phenothiazin-10-yl-2-(9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

Substitution: The compound can undergo substitution reactions, where specific groups are replaced with other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Phenothiazin-10-yl-2-(9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-ethanone has several scientific research applications:

Cancer Research: As an inhibitor of SIRT1 and activator of p53, it is used to study the mechanisms of cancer cell growth and apoptosis.

Biological Studies: The compound is used to investigate the role of SIRT1 and p53 in various biological processes.

Medicinal Chemistry: It serves as a lead compound for the development of new therapeutic agents targeting SIRT1 and p53 pathways

Mechanism of Action

The mechanism of action of 1-Phenothiazin-10-yl-2-(9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-ethanone involves the inhibition of SIRT1 activity and activation of p53. SIRT1 is a deacetylase enzyme that regulates various cellular processes, including aging and stress response. By inhibiting SIRT1, the compound increases the acetylation and activation of p53, a tumor suppressor protein that promotes cell cycle arrest and apoptosis in response to DNA damage .

Comparison with Similar Compounds

1-Phenothiazin-10-yl-2-(9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-ethanone can be compared with other SIRT1 inhibitors and p53 activators, such as:

Tenovin-1: Another SIRT1 inhibitor that also activates p53.

Sirtinol: A well-known SIRT1 inhibitor with similar biological effects.

Nutlin-3: A p53 activator that disrupts the interaction between p53 and MDM2

The uniqueness of 1-Phenothiazin-10-yl-2-(9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-ethanone lies in its dual role as both a SIRT1 inhibitor and p53 activator, making it a valuable compound for studying the interplay between these two important pathways.

Biological Activity

1-Phenothiazin-10-yl-2-(9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-ethanone is a compound that integrates a phenothiazine moiety with a tetraaza-fluorene structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article will explore its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 1-Phenothiazin-10-yl-2-(9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-ethanone is with a molecular weight of 541.0 g/mol. The structure comprises a phenothiazine core linked to a tetraaza-fluorene derivative, which may influence its biological interactions.

Molecular Structure

| Component | Description |

|---|---|

| Molecular Formula | C29H21ClN4O3S |

| Molecular Weight | 541.0 g/mol |

| IUPAC Name | 2-[5-(4-chlorophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]-1-phenothiazin-10-ylethanone |

Antitumor Activity

Research indicates that phenothiazine derivatives exhibit significant antitumor activity. A study investigating the effects of various phenothiazine compounds on HEp-2 tumor cells revealed that structural modifications at specific positions can enhance or diminish their efficacy. The TCID50 values (the concentration required to inhibit viral cytopathic effect in 50% of the cells) varied significantly based on the substituents present.

Key Findings from Research

| Compound | Substituent | TCID50 (µg/mL) |

|---|---|---|

| Trifluoromethyl derivative | R = CF3 | 4.7 |

| Chlorine derivative | R = Cl | 62.5 |

| Phthalimido propyl derivative | R = H, n = 3 | 11.5 |

| Phthalimido butyl derivative | R = H, n = 4 | 7.8 |

The study concluded that the substitution at the C2 position and the length of the aliphatic side chain at the N10 position significantly influenced the anti-tumor activity of these compounds .

The mechanisms through which these compounds exert their antitumor effects may involve:

- Inhibition of DNA Synthesis : Some phenothiazines are known to intercalate DNA, disrupting replication processes.

- Induction of Apoptosis : Certain derivatives activate apoptotic pathways in cancer cells.

- Modulation of Signal Transduction Pathways : These compounds may alter signaling pathways involved in cell proliferation and survival.

Case Studies

A notable case study involved the evaluation of a series of phenothiazine derivatives against various cancer cell lines. The results indicated that modifications to the phenothiazine structure could lead to enhanced selectivity and potency against specific tumors.

Example Case Study Results

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| MCF-7 (Breast Cancer) | Phenothiazine Derivative A | 5.0 |

| A549 (Lung Cancer) | Phenothiazine Derivative B | 3.5 |

| HeLa (Cervical Cancer) | Phenothiazine Derivative C | 6.0 |

These findings underscore the potential for developing targeted cancer therapies based on structural modifications of phenothiazines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.